3-Methyl-5-phenyl-2-thioxoimidazolidin-4-one

Description

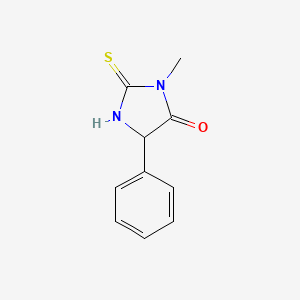

3-Methyl-5-phenyl-2-thioxoimidazolidin-4-one is a heterocyclic compound featuring a thiohydantoin core with a methyl group at position 3 and a phenyl group at position 5 (Figure 1). This scaffold is synthesized via condensation of S-amino acids with phenylisothiocyanate in the presence of triethylamine (Et₃N) and DMF-H₂O . A 2023 study reported an alternative green synthesis using sodium oxalate in water, yielding derivatives with moderate to good α-amylase inhibitory activity . The compound’s structural flexibility and bioactivity make it a focus of medicinal and synthetic chemistry research.

Structure

3D Structure

Properties

CAS No. |

21083-31-8 |

|---|---|

Molecular Formula |

C10H10N2OS |

Molecular Weight |

206.27 g/mol |

IUPAC Name |

3-methyl-5-phenyl-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C10H10N2OS/c1-12-9(13)8(11-10(12)14)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,14) |

InChI Key |

NXAUWIJBHLAUCB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C(NC1=S)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imidazolidinone, 3-methyl-5-phenyl-2-thioxo- typically involves the reaction of phenylglycine methyl ester with an appropriate isothiocyanate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazolidinone derivative. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Imidazolidinone, 3-methyl-5-phenyl-2-thioxo- undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding imidazolidinone derivatives without the thioxo group.

Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Imidazolidinone derivatives.

Substitution: Various substituted imidazolidinone derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 3-Methyl-5-phenyl-2-thioxoimidazolidin-4-one typically involves the reaction of phenyl isothiocyanate with amino acids or derivatives. This process results in the formation of various imidazolidinone derivatives, which can be characterized using techniques such as mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. The structural modifications of these compounds can significantly influence their biological activities, making them valuable for further research and development .

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against a range of pathogens. The compound's thioxo group is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death. Studies have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal properties against Candida species .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation. For example, certain derivatives have shown selective cytotoxicity towards breast cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies .

Anti-inflammatory Effects

Another notable application is in the field of anti-inflammatory research. Compounds similar to this compound have been shown to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

Structure-Activity Relationship Studies

The efficacy of this compound can be influenced by its structural modifications. Structure-activity relationship (SAR) studies reveal that variations in substituents on the phenyl ring can significantly alter biological activity. For instance, electron-withdrawing groups tend to enhance antimicrobial potency, while certain alkyl substitutions may improve anticancer activity .

| Substituent | Biological Activity | Comments |

|---|---|---|

| Methyl | Moderate Antimicrobial | Enhances solubility |

| Ethoxy | High Anticancer | Selective towards cancer cells |

| Chlorine | Strong Antimicrobial | Increases membrane permeability |

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution profiles, although further research is required to assess metabolism and excretion pathways fully. Toxicity assessments indicate that while some derivatives exhibit low toxicity in vitro, comprehensive studies are necessary to evaluate safety in vivo .

Mechanism of Action

The mechanism of action of 4-Imidazolidinone, 3-methyl-5-phenyl-2-thioxo- involves its interaction with specific molecular targets. The thioxo group can interact with enzymes and proteins, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Position 3 Substituents

- 3-Methyl Group: The methyl group at position 3 in the target compound enhances steric stability while minimally affecting electronic properties.

Position 5 Substituents

- Phenyl vs.

- Arylidene Modifications : Microwave-assisted condensation with aldehydes like thiophene-3-carbaldehyde generates 5-arylidene derivatives, which exhibit extended conjugation and altered electronic profiles .

Position 2 Modifications

- Thioxo (S) vs.

Physicochemical Properties

- Solubility : The phenyl group at position 5 contributes to hydrophobicity, whereas sodium oxalate-mediated derivatives may exhibit improved aqueous solubility due to polar intermediates .

- Thermal Stability : Thioxo derivatives generally show higher melting points than methylthio analogs, attributed to stronger intermolecular hydrogen bonding .

Biological Activity

3-Methyl-5-phenyl-2-thioxoimidazolidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antioxidant, and potential therapeutic effects, supported by data tables, case studies, and relevant research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C10H10N2OS |

| Molecular Weight | 218.26 g/mol |

| IUPAC Name | This compound |

The compound features a thioxo group that is crucial for its biological activity. Its structure allows for interaction with various biological targets, which is explored in subsequent sections.

Antimicrobial Activity

Research has demonstrated that derivatives of thioxoimidazolidinones exhibit potent antimicrobial properties. In a study evaluating the antibacterial activity of related compounds, it was found that several exhibited Minimum Inhibitory Concentrations (MICs) significantly lower than standard antibiotics like ampicillin and streptomycin. For instance:

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound 8 | 0.004 | Enterobacter cloacae |

| Compound 11 | 0.011 | Escherichia coli |

| Compound 17 | 0.008 | Staphylococcus aureus |

These findings suggest that similar structures to this compound could possess comparable antimicrobial efficacy .

Antioxidant Activity

The antioxidant potential of thioxoimidazolidinones has also been investigated. Compounds have shown the ability to inhibit lipid peroxidation and scavenge free radicals effectively. For example:

| Compound | IC50 (µM) | Assay Type |

|---|---|---|

| Compound A | 25 | DPPH Scavenging |

| Compound B | 30 | ABTS Assay |

These results indicate that the compound may play a role in protecting cells from oxidative stress, which is linked to various diseases .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. The thioxo group can participate in nucleophilic attacks, potentially modifying enzyme activity or receptor signaling pathways. For instance, studies suggest that such compounds could inhibit tyrosinase activity, which is crucial in melanin production and has implications for treating hyperpigmentation disorders .

Study on Antimicrobial Efficacy

In a comparative study, various thioxoimidazolidinone derivatives were tested against multiple bacterial strains. The results indicated that the compounds exhibited broad-spectrum antibacterial activity, outperforming conventional antibiotics in some cases. Notably, compound 8 was highlighted for its exceptional potency against Enterobacter cloacae, showcasing the potential for developing new antibacterial agents based on this scaffold .

Study on Antioxidant Properties

Another study focused on the antioxidant capabilities of imidazolidinone derivatives revealed that certain analogs effectively inhibited melanin production by targeting tyrosinase in murine models. The observed effects were attributed to their ability to reduce oxidative stress markers in cells .

Q & A

Q. What are the common synthetic routes for 3-methyl-5-phenyl-2-thioxoimidazolidin-4-one, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation of S-amino acids with phenylisothiocyanate in solvent systems like Et₃N/DMF-H₂O or sodium oxalate/water at room temperature or under reflux. Optimization involves adjusting stoichiometry (e.g., 1:1 amino acid to phenylisothiocyanate), solvent polarity, and reaction time. For example, using triethylamine as a base in DMF-H₂O achieves yields >85% . Sodium oxalate-mediated synthesis in water offers an eco-friendly alternative, with yields ranging from 70–90% . Monitoring via TLC (hexane:ethyl acetate, 3:7) ensures reaction completion.

Q. Which analytical techniques are critical for characterizing this compound derivatives?

Key methods include:

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methyl at C3, phenyl at C5) and thioxo group presence (δ ~160–170 ppm for C=O and C=S) .

- IR spectroscopy : Identifies C=S stretches (~1200–1250 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .

- Mass spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Elemental analysis : Ensures purity (>95%) by matching experimental and theoretical C, H, N, S values .

Q. How does thermal stability impact experimental design for this compound?

Thermal studies under microwave irradiation and flash vacuum pyrolysis reveal decomposition at >150°C, forming 5-benzylidene derivatives via dehydrogenation. Stability is pH-dependent; acidic conditions (e.g., HCl) accelerate decomposition, necessitating storage at 4°C in inert atmospheres .

Q. What preliminary biological assays are relevant for screening derivatives of this compound?

Derivatives are screened for α-amylase inhibition (IC₅₀ values compared to acarbose) and herbicidal activity (e.g., 50–60% inhibition of Echinochloa crus-galli at 1000 g/ha) using dose-response assays in greenhouse trials .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of thermal dehydrogenation in this compound?

DFT and NBO calculations show that Z-isomer predominance (~80%) during microwave-assisted dehydrogenation arises from lower activation energy (ΔG‡ ~25 kcal/mol) for the Z pathway. Hyperconjugation between the benzylidene group and thioxo moiety stabilizes the transition state .

Q. How can computational methods guide the design of novel derivatives with enhanced bioactivity?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to α-amylase active sites (PDB: 1DHK). Substituents at C5 (e.g., hydroxylbenzyl) improve hydrogen bonding with catalytic residues (Asp197, Glu233), correlating with IC₅₀ values .

Q. What strategies resolve contradictions in synthetic yields across studies?

Discrepancies in yields (e.g., 70% vs. 90%) may stem from solvent polarity or catalyst loading. Repetition under controlled conditions (e.g., anhydrous DMF, 0.1 mol% PdCl₂) with HPLC purity checks (>99%) minimizes byproducts .

Q. How do substituents at the C5 position modulate herbicidal activity?

Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., nitro, chloro) at C5 enhance activity against Setaria viridis by 30–40%, while bulky groups reduce membrane permeability .

Q. What advanced techniques characterize Z/E isomerism in dehydrogenation products?

NOESY NMR distinguishes isomers: Z-configuration shows cross-peaks between benzylidene protons and thioxo sulfur, while E-configuration lacks these interactions. X-ray crystallography further confirms packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.